3(3-((4-CL-Benzyl)oxy)PH)N'-(2,4-DI-CL-benzylidene)-1H-pyrazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3(3-((4-CL-Benzyl)oxy)PH)N’-(2,4-DI-CL-benzylidene)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3(3-((4-CL-Benzyl)oxy)PH)N’-(2,4-DI-CL-benzylidene)-1H-pyrazole-5-carbohydrazide typically involves multiple steps, including the formation of the pyrazole ring and subsequent functionalization. Common starting materials include hydrazine derivatives and substituted benzaldehydes. The reaction conditions often involve refluxing in solvents such as ethanol or methanol, with catalysts like acetic acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production methods may involve optimizing the synthetic route for higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, pyrazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory compounds. This specific compound may exhibit similar activities, making it a candidate for drug development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Pyrazole derivatives have been investigated for their roles in treating diseases such as cancer, diabetes, and neurodegenerative disorders.
Industry
Industrially, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3(3-((4-CL-Benzyl)oxy)PH)N’-(2,4-DI-CL-benzylidene)-1H-pyrazole-5-carbohydrazide likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the observed effects. Detailed studies, including molecular docking and biochemical assays, are required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
- 3(3-((4-CL-Benzyl)oxy)PH)N’-(2,4-DI-CL-benzylidene)-1H-pyrazole-5-carbohydrazide
- 3(3-((4-CL-Benzyl)oxy)PH)N’-(2,4-DI-CL-benzylidene)-1H-pyrazole-5-carbohydrazide
Uniqueness
Compared to similar compounds, 3(3-((4-CL-Benzyl)oxy)PH)N’-(2,4-DI-CL-benzylidene)-1H-pyrazole-5-carbohydrazide may exhibit unique properties due to the specific arrangement of its functional groups
Properties
Molecular Formula |
C24H17Cl3N4O2 |
---|---|
Molecular Weight |
499.8 g/mol |
IUPAC Name |
3-[3-[(4-chlorophenyl)methoxy]phenyl]-N-[(E)-(2,4-dichlorophenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C24H17Cl3N4O2/c25-18-7-4-15(5-8-18)14-33-20-3-1-2-16(10-20)22-12-23(30-29-22)24(32)31-28-13-17-6-9-19(26)11-21(17)27/h1-13H,14H2,(H,29,30)(H,31,32)/b28-13+ |
InChI Key |
BLVAAWPDSGEPPK-XODNFHPESA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)OCC2=CC=C(C=C2)Cl)C3=NNC(=C3)C(=O)N/N=C/C4=C(C=C(C=C4)Cl)Cl |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=CC=C(C=C2)Cl)C3=NNC(=C3)C(=O)NN=CC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.